2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a cyclopenta[b]indole core linked to a thiazole moiety via an acetamide bridge. The cyclopenta[b]indole system provides a rigid, planar aromatic scaffold, while the thiazole ring contributes to bioactivity, particularly in enzyme inhibition (e.g., monoamine oxidase, MAO) and receptor modulation. Its synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group transformations, as seen in structurally related analogs .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-15(18-16-17-8-9-21-16)10-19-13-6-2-1-4-11(13)12-5-3-7-14(12)19/h1-2,4,6,8-9H,3,5,7,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYVHCEIOLOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced via a cyclization reaction involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring is often synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Thiazole-linked acetamides (e.g., 4a , 5c ) consistently show enzyme inhibitory activity, with substitution at the thiazole’s 4-position (e.g., p-tolyl in 4a ) improving MAO-A/B selectivity.
- Hybrid systems with triazole-naphthalene (e.g., 6m ) or bromobenzyl groups (e.g., 5c ) prioritize steric bulk and lipophilicity, favoring membrane penetration in antimicrobial or anticancer applications.
Comparison with Analogues :
- Compounds like 4a-4i are synthesized via condensation of cyclopentylacetamide intermediates with substituted 2-bromoacetophenones, yielding thiazole derivatives in 65–80% yields.
- Triazole-containing analogs (e.g., 6m ) require 1,3-dipolar cycloaddition between azides and alkynes.
MAO Inhibition
- 4a-4c (structurally closest to the target compound) inhibit both MAO-A and MAO-B, with 4a (p-tolyl substitution) showing the highest potency (MAO-A IC₅₀: 0.15 µM; MAO-B IC₅₀: 0.21 µM).
- The cyclopenta[b]indole system in the target compound may enhance binding to MAO’s hydrophobic pocket compared to simpler cyclopentyl groups in 4a .
Anticancer and Antimicrobial Activity
Critical Analysis of Structural-Activity Relationships (SAR)
- Thiazole Position : N-linked thiazole (as in the target compound) optimizes hydrogen bonding with MAO’s FAD cofactor, whereas C-linked thiazoles (e.g., 5c ) prioritize steric interactions.
- Aromatic Substituents : Electron-donating groups (e.g., p-tolyl in 4a ) enhance MAO inhibition, while halogens (e.g., bromine in 5c ) improve anticancer activity via halogen bonding.
- Scaffold Rigidity : The cyclopenta[b]indole’s planar structure may reduce conformational entropy, improving binding affinity compared to flexible analogs like 6m .
Biological Activity
The compound 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative belonging to the cyclopenta[b]indole class. This class has garnered attention due to its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopenta[b]indole core fused with a thiazole moiety. The molecular formula is , and it possesses a molecular weight of approximately 270.35 g/mol. The compound's unique structure contributes to its diverse biological activities.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Antineoplastic Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It induces apoptosis in leukemia cells by disrupting microtubule dynamics and activating apoptotic pathways. This is evidenced by significant reductions in cell viability and alterations in gene expression related to cell cycle regulation .
- Antimicrobial Properties : Preliminary evaluations indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects on multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy. It has been shown to induce DNA damage and activate stress response pathways in treated cells .
Table 1: Summary of Biological Activities
Case Study 1: Antileukemic Activity
A study investigated the effects of this compound on acute leukemia cells. The results showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. Molecular analysis indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antimicrobial activity. Mechanistic studies suggested that it disrupts bacterial membrane integrity and inhibits protein synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
